Natural gas, depropanizer overheads

NGL fractionation Distillation column overhead composition Propane recovery

Natural gas, depropanizer overheads (CAS 125471-83-2) is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance classified under the organic UVCB category. It is defined as the vapor and liquid product recovered from the top section of a depropanizer distillation column within a natural gas liquids (NGL) fractionation train, positioned downstream of the deethanizer and upstream of the debutanizer.

Molecular Formula C11H20N2O2
Molecular Weight 0
CAS No. 125471-83-2
Cat. No. B1179275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNatural gas, depropanizer overheads
CAS125471-83-2
SynonymsNatural gas, depropanizer overheads
Molecular FormulaC11H20N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Natural Gas, Depropanizer Overheads (CAS 125471-83-2): Compositional Identity and Procurement-Grade Classification


Natural gas, depropanizer overheads (CAS 125471-83-2) is a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance classified under the organic UVCB category . It is defined as the vapor and liquid product recovered from the top section of a depropanizer distillation column within a natural gas liquids (NGL) fractionation train, positioned downstream of the deethanizer and upstream of the debutanizer [1]. The stream consists predominantly of hydrocarbons in the C1 through C4 range, with propane (C₃H₈) as the overwhelming majority component. Regulatory classifications under the Globally Harmonized System include Pressurized Gas, Flammable Gas Category 1, Carcinogenicity Category 1A, and Germ Cell Mutagenicity Category 1B, establishing mandatory handling and procurement compliance requirements that distinguish this substance from single-component propane products [2]. This substance is listed on the Canadian Environmental Protection Act (CEPA) inventory as not meeting the criteria under subsection 73(1), confirming its distinct regulatory identity separate from finished propane fuel grades [3].

Why Natural Gas, Depropanizer Overheads Cannot Be Interchanged with Generic Propane or Other NGL Fractionation Streams


Generic substitution across NGL fractionation overhead streams fails because each column in the sequential demethanizer–deethanizer–depropanizer–debutanizer train produces a chemically distinct overhead product with a unique carbon-number distribution, impurity profile, and thermodynamic behavior [1]. The depropanizer overhead is specifically engineered to be propane-dominant (~97 mol% C₃) with tightly controlled butane carryover (≤0.10 mol%), whereas the upstream deethanizer overhead is ethane-dominant (~98 mol% C₂) with propane as a trace impurity (~0.10 mol%) [2]. These compositional differences directly govern downstream process compatibility: substituting depropanizer overheads with deethanizer overheads would introduce ethane-rich gas into propane-specification systems, causing dew-point excursions, reflux control destabilization, and product specification violations [3]. Furthermore, the depropanizer overhead stream, as an intermediate UVCB substance, carries distinct regulatory obligations under REACH, CLP, and TSCA that differ from finished propane fuel grades (HD-5 per ASTM D1835/GPA 2140), making regulatory-compliant procurement dependent on correct substance identification [4].

Quantitative Differentiation Evidence for Natural Gas, Depropanizer Overheads (CAS 125471-83-2) Versus Closest Analogs


Propane Purity: Depropanizer Overhead (97 mol% C₃) vs. Deethanizer Overhead (0.10 mol% C₃)

In a standardized industrial NGL fractionation train (SPM-3600 design), the net overhead vapor from the depropanizer column (T-301) contains approximately 97 mole percent propane, with the balance being mostly ethane and a small amount of butane [1]. By direct comparison, the net overhead vapor from the upstream deethanizer column (T-201) contains approximately 98 mole percent ethane, with propane present at only 0.10 mole percent [2]. This represents a greater than 970-fold difference in propane concentration between the two overhead streams produced within the same integrated fractionation train. The depropanizer overhead product propane specification of 0.10 mol% butane content is achieved through reflux control with cooling water condensation at 88°F, contrasting with the deethanizer's requirement for propane refrigerant at 19°F [3].

NGL fractionation Distillation column overhead composition Propane recovery

Butane Content Control: Depropanizer Overhead (0.10 mol% C₄) vs. HD-5 Commercial Propane (≤2.5% C₄ Allowed)

The depropanizer column produces an overhead propane stream with a net butane concentration of 0.10 mole percent under normal operating conditions with reflux control [1]. In comparison, the commercial HD-5 propane specification (ASTM D1835 / GPA 2140) permits a maximum combined butanes and ethane content of up to 5%, with operational guidance allowing up to 2.5% butane in the HD-5 propane specification to maximize overhead liquid production [2]. This means the depropanizer overhead stream achieves a butane concentration that is approximately 25 times lower than the maximum allowable under commercial HD-5 specifications [3]. The butane content is actively managed through the depropanizer reflux system: the top section of trays is refluxed with cold overhead liquid from Depropanizer Reflux Pumps P-301A/B to condense and wash butane downward, with approximately 8.5 mol% butane vapors rising above the feed tray being suppressed to the 0.10 mol% net overhead specification [4].

Propane product specification Butane carryover HD-5 propane Depropanizer reflux control

Propane Recovery Efficiency: Advanced Depropanizer Configurations (>99%) vs. Conventional GSP Process (85–94%)

In flexible NGL recovery configurations employing a demethanizer–deethanizer sequence upstream of the depropanizer, propane recovery of 99% is achieved during ethane recovery mode, while maintaining 95% ethane recovery [1]. Even during ethane rejection mode—a condition that typically degrades fractionation efficiency—the same configuration maintains 95% propane recovery while meeting the sales gas Wobbe Index requirement [2]. In contrast, conventional gas subcooled process (GSP) plants are typically limited to 85–94% propane recovery when operating in ethane rejection mode [3]. Advanced configurations such as Retro-Flex can achieve greater than 99% propane recovery even when rejecting almost all ethane, representing a recovery improvement of 5 to 14 percentage points over conventional GSP performance under comparable operating modes [4]. The depropanizer column's ability to deliver this high recovery is contingent on its precise integration within the fractionation train, where the deethanizer bottoms composition directly determines the depropanizer feed quality [5].

Propane recovery efficiency NGL fractionation optimization Ethane rejection mode Retro-Flex process

Mercaptan Sulfur Removal: Optimized Merox Treatment of Depropanizer C3 Overhead Achieves 6 ppm Sulfur Reduction vs. Conventional Catalyst

At Saudi Aramco's Ju'aymah NGL fractionation plant, the depropanizer overhead C3 product stream is routed through an amine treating facility (Adip unit) for H₂S and COS removal, followed by Merox processing units for mercaptan sulfur removal [1]. Implementation of a new, higher-activity Merox catalyst reduced product sulfur by 6 ppm compared with the old catalyst, while simultaneously reducing fresh caustic consumption and spent caustic generation by approximately 50% [2]. This treatment sequence is specifically required for the depropanizer overhead C3 stream because mercaptan sulfur compounds concentrate in the propane product fraction due to their boiling points being closer to propane than to ethane—the upstream deethanizer overhead C2 stream carries substantially lower mercaptan burden [3]. The overall optimization reduced plant operating costs by $0.5 million per year from combined catalyst savings and spent caustic disposal reduction [4].

Mercaptan removal Merox process optimization C3 product sulfur specification NGL fractionation product quality

Ethane–Dew Point Interaction: How Depropanizer Overhead Ethane Content Governs Butane Carryover and Reflux Stability

Operational data from an industrial depropanizer in Texas City demonstrated that variations in ethane content within the depropanizer overhead propane product directly control the butane carryover through a dew-point-mediated reflux mechanism [1]. When the ethane content of the overhead propane vapor increases, the dew-point temperature of the vapor stream decreases because ethane imparts higher volatility to the mixture [2]. Under tower-top temperature control, this lower dew-point temperature causes the reflux flow to be automatically reduced to restore the temperature set point; the reduced reflux flow then permits more butane to be distilled overhead, resulting in correlated elevation of both ethane and butane in the propane product [3]. This ethane–butane coupling is unique to depropanizer overhead streams and does not occur in the same manner in deethanizer or debutanizer overheads, because the deethanizer overhead is ethane-dominant and the debutanizer overhead is butane-dominant, each with different dew-point-governing components . The solution implemented was integration of an online gas chromatograph to reset the tower-top temperature set point based on real-time ethane and butane composition data [4].

Depropanizer overhead composition control Dew point temperature Ethane-butane interaction Reflux control stability

Cooling Utility Requirement: Depropanizer Overhead Condenser (Cooling Water, 88°F) vs. Deethanizer Condenser (Propane Refrigerant, 19°F)

In the standardized SPM-3600 LPG unit design, the depropanizer overhead condenser (E-301) uses cooling water as the heat rejection medium and condenses the overhead vapor at 88°F (approximately 31°C) [1]. This contrasts directly with the deethanizer overhead condenser (E-201), which requires propane refrigeration to chill the overhead vapor to 19°F (approximately −7°C) in order to achieve economical operating pressure [2]. The depropanizer condenser's ability to use cooling water rather than mechanical refrigeration is possible because the boiling point of propane (−42°C at atmospheric pressure) permits condensation at ambient cooling water temperatures when the column operates at elevated pressure (~350 PSIG) [3]. This difference has direct implications for capital expenditure, operating cost, and energy intensity: a depropanizer overhead system eliminates the need for a propane refrigeration compressor loop, which is mandatory for the deethanizer overhead system [4].

Depropanizer condenser design Cooling water vs. refrigeration NGL fractionation energy efficiency Overhead condensation temperature

Optimal Procurement and Application Scenarios for Natural Gas, Depropanizer Overheads (CAS 125471-83-2) Based on Quantitative Evidence


High-Purity Propane Feedstock for Propane Dehydrogenation (PDH) to Propylene

The depropanizer overhead stream, with its demonstrated propane concentration of ~97 mol% and tightly controlled butane content of 0.10 mol% [1], provides an ideal feedstock for catalytic propane dehydrogenation (PDH) units producing polymer-grade propylene. PDH processes require feed streams containing at least 95 wt% propane with minimal C4+ impurities to prevent catalyst fouling and maximize propylene yield; the depropanizer overhead's butane specification of 0.10 mol% is approximately 25-fold below the maximum allowable in commercial HD-5 propane [2]. Patent disclosures confirm that depropanizer overhead streams containing ≥95 wt% propane with impurities including ethane and butanes are specified as direct feed to PDH reactors, where the overhead product is reacted with a catalyst to produce propylene [3]. Procurement of this specific UVCB substance rather than generic commercial propane ensures catalyst longevity and higher per-pass conversion efficiency in PDH operations.

HD-5 Specification Propane Blending with Precise C4 Content Control

Depropanizer overhead product serves as the primary propane blending stock for producing HD-5 specification liquefied petroleum gas (LPG). With a net butane concentration of 0.10 mol% in the raw overhead [1], blenders have substantial headroom to incorporate butane-rich streams up to the HD-5 maximum of 2.5% butanes while remaining within specification [2]. This compositional headroom translates to greater operational flexibility compared to starting with a propane stream already near the specification limit. The ability to control butane carryover through reflux management also means that the depropanizer can be operated to achieve specific butane targets depending on downstream blending economics, as evidenced by the industrial practice of minimizing reflux and reboil to allow maximum allowable butane in the HD-5 propane specification to optimize condenser duty and maximize overhead liquid production [3].

Low-Sulfur Propane for Corrosion-Sensitive Downstream Processes

For applications where sulfur content is critical—such as fuel cell hydrogen production via steam reforming of propane, or refinery processes with sulfur-sensitive catalysts—the depropanizer C3 overhead stream following optimized Merox treatment offers a quantifiable advantage. Implementation of advanced Merox catalyst systems has been demonstrated to reduce product sulfur by 6 ppm relative to conventional treatment, while simultaneously reducing spent caustic generation by approximately 50% and lowering operating costs by $0.5 million per year [1]. The specific concentration of mercaptan sulfur compounds (CH₄S and C₂H₆S) in the depropanizer C3 overhead, rather than in the deethanizer C2 overhead, is a consequence of mercaptan boiling points being intermediate between ethane and propane [2]. Procurement specifications should therefore include both total sulfur and mercaptan sulfur limits specifically for depropanizer overhead C3 product, which cannot be assumed identical to commercial propane sulfur specifications.

Energy-Efficient NGL Fractionation Facility Design with Optimized Depropanizer Overhead Condensation

Facility design and procurement decisions involving NGL fractionation trains benefit from the depropanizer overhead system's inherent energy advantage: condensation can be accomplished with cooling water at 88°F rather than requiring propane refrigeration at 19°F as mandated for the deethanizer overhead [1]. This eliminates the capital and operating cost of a mechanical refrigeration compressor loop. The depropanizer's operating pressure (~350 PSIG) is established by the vapor pressure of propane at the available cooling water temperature, meaning facility location and cooling water supply temperature directly influence column design pressure and energy consumption [2]. This differentiates depropanizer overhead production from deethanizer overhead production in terms of site-specific energy intensity and equipment requirements, and should be a key consideration when procuring NGL fractionation technology packages or evaluating toll-fractionation service providers.

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